molecular formula C18H19N3O3 B4724640 2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide

2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide

Cat. No. B4724640
M. Wt: 325.4 g/mol
InChI Key: HWOJANZNYFUBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide, also known as EMIDRA, is a chemical compound that has been extensively researched for its potential use in various fields of science.

Mechanism of Action

2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide has been shown to exhibit potent analgesic, anti-inflammatory, and anti-cancer properties in various animal models. It has also been shown to reduce fever and inhibit platelet aggregation. However, further research is needed to fully understand the biochemical and physiological effects of 2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide.

Advantages and Limitations for Lab Experiments

2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide has several advantages for lab experiments, including its potent pharmacological effects, relatively low toxicity, and ease of synthesis. However, it also has several limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential to interact with other drugs, which can affect its pharmacological effects.

Future Directions

There are several future directions for the research on 2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide and its potential interactions with other drugs.

Scientific Research Applications

2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide has been extensively researched for its potential use in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-5-12-14(10(2)24-20-12)16-15(17(22)18(23)21(3)4)11-8-6-7-9-13(11)19-16/h6-9,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOJANZNYFUBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C2=C(C3=CC=CC=C3N2)C(=O)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Reactant of Route 2
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.